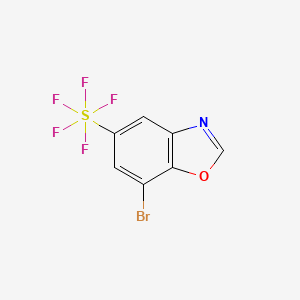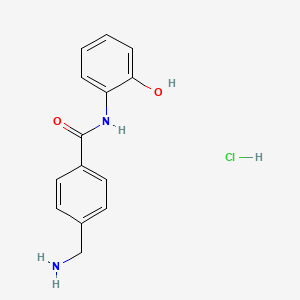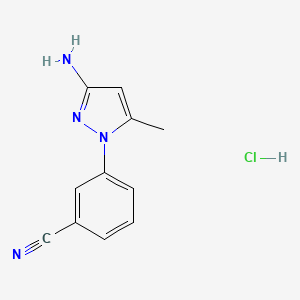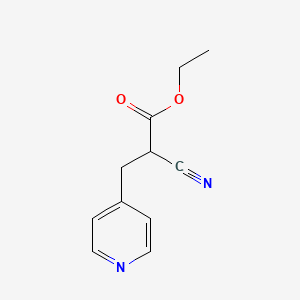
Ethyl 2-cyano-3-pyridin-4-ylpropanoate
Übersicht
Beschreibung
Ethyl 2-cyano-3-pyridin-4-ylpropanoate is a chemical compound with the molecular formula C11H12N2O2 and a molecular weight of 204.23 . It is used in scientific research and has diverse applications, including drug discovery and synthesis of novel organic molecules.
Synthesis Analysis
The synthesis of Ethyl 2-cyano-3-pyridin-4-ylpropanoate can be achieved through various methods. One approach involves the use of pyridine substrates, which is an efficient tool for the synthesis of 2-pyridone . Another method involves the reaction of cyanoactamide derivatives with ethyl 2-arylhydrazono-3-butyrates in a boiling mixture of benzene/acetic acid .
Molecular Structure Analysis
The molecular structure of Ethyl 2-cyano-3-pyridin-4-ylpropanoate consists of a pyridine ring attached to a propanoate group. The propanoate group contains a cyano group (CN) and an ethyl group (C2H5). The pyridine ring is a six-membered ring with five carbon atoms and one nitrogen atom .
Wissenschaftliche Forschungsanwendungen
-
Pharmaceutical Chemistry
- Application : Ethyl 2-cyano-3-pyridin-4-ylpropanoate might be used in the synthesis of pyrrole-containing analogs, which are considered as a potential source of biologically active compounds .
- Method : The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds . The synthesis of a new derivative bearing an ethyl group at position 2 of the pyrrole nucleus was mentioned .
- Results : The structure–activity relationship studies have been discussed along with their therapeutic applications which have been reported during last decade .
-
Organic Chemistry
- Application : Ethyl 2-cyano-3-pyridin-4-ylpropanoate might be involved in the synthesis of 2-pyridone compounds .
- Method : The synthesis of 2-pyridone compounds is an important research field and has attracted a great deal of attention . New synthetic methods are classified into three classes including reactions based on pyridine rings, cyclization, and cycloaddition reactions .
- Results : Owing to the versatile applications in different areas including biology, natural compounds, dyes, and fluorescent materials, the synthesis of 2-pyridone compounds has been a focus of research .
-
Structural Chemistry
- Application : This compound might be used in the synthesis of coumarin-3-carboxylate ester .
- Method : The condensation of ethyl cyanoacetate and salicylaldehyde would afford either coumarin-3-carboxylate ester or 3-cyancoumarin as the final product . An efficient and facile approach was developed for the preparation of coumarin-3-carboxylate ester as a major product from the reaction of ethyl cyanoacetate with salicylaldehyde .
- Results : The product distribution correlates well with the acid–base properties of the catalyst and the ability of the catalyst for forming complex by hydrogen bonds .
-
Molecular Diversity
- Application : Ethyl 2-cyano-3-pyridin-4-ylpropanoate might be involved in the synthesis of polysubstituted 2-amino-4H-pyran-3-carbonitrile derivatives .
- Method : The most useful and preferred method for the construction of these heterocyclic compounds is the multicomponent reaction (MCR) of aldehydes or isatin with malononitrile and β-ketoesters, diverse enolizable C-H-activated acidic compounds and phenols in the presence or absence of a catalyst .
- Results : These compounds can be considered as key intermediates for subsequent transformations .
-
Synthetic Chemistry
- Application : This compound might be used in the synthesis of coumarin derivatives .
- Method : The condensation of ethyl cyanoacetate and salicylaldehyde would afford either coumarin-3-carboxylate ester or 3-cyancoumarin as the final product . Comparative experiments and density functional theory (DFT) calculations were investigated to pursue a deeper understanding of the critical factor in this reaction .
- Results : Experimental results indicated that condensation is accomplished through a cascade process, including the Knoevenagel procedure followed by selective cyclization of the phenolic hydroxyl group to the cyano or ester carbonyl group within the intermediate .
-
Medicinal Chemistry
- Application : Ethyl 2-cyano-3-pyridin-4-ylpropanoate might be involved in the synthesis of polyfunctionalized 4H-pyran derivatives bearing fluorochloro pyridyl moiety .
- Method : Using one-pot multicomponent reaction of ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate, malononitrile and substituted aromatic aldehydes, Ye et al. were able to prepare polyfunctionalized 4H-pyran derivatives .
- Results : These compounds have a wide range of interesting biological activities .
Safety And Hazards
Zukünftige Richtungen
Given the diverse applications of Ethyl 2-cyano-3-pyridin-4-ylpropanoate, future research could focus on exploring its potential uses in various fields such as drug discovery and the synthesis of novel organic molecules. Additionally, more studies could be conducted to understand its chemical reactivity and mechanism of action .
Eigenschaften
IUPAC Name |
ethyl 2-cyano-3-pyridin-4-ylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-2-15-11(14)10(8-12)7-9-3-5-13-6-4-9/h3-6,10H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIQWAKDBNFJBNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=NC=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-cyano-3-(pyridin-4-yl)propanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(4-Ethylphenyl)methyl]piperidine-4-carboxylic acid hydrochloride](/img/structure/B1380086.png)
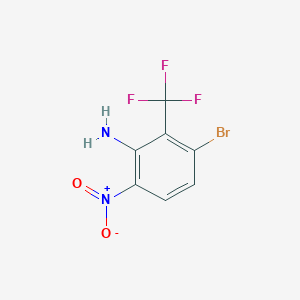
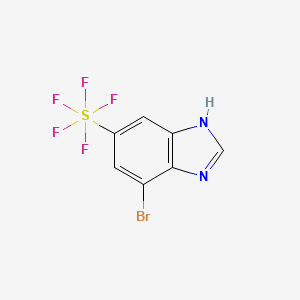
![2-Amino-6-iodo-4-[(trifluoromethyl)thio]phenol](/img/structure/B1380089.png)
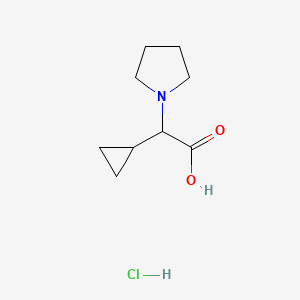
![Methyl 1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylate hydrochloride](/img/structure/B1380095.png)
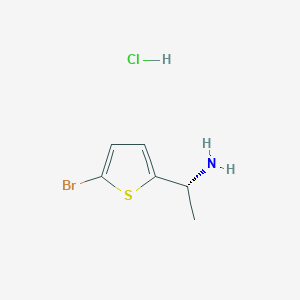
![3-Azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B1380097.png)
![2-[4-(1-Aminoethyl)phenyl]-1lambda6,2-thiazolidine-1,1-dione hydrochloride](/img/structure/B1380099.png)
![Methyl 2-oxo-2H,3H-[1,3]oxazolo[4,5-B]pyridine-6-carboxylate](/img/structure/B1380101.png)
![2-{3-[2-(Dimethylamino)ethoxy]phenyl}acetic acid hydrochloride](/img/structure/B1380102.png)
